molecular formula C17H16N4 B2869847 N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine CAS No. 339013-08-0

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine

Cat. No.: B2869847
CAS No.: 339013-08-0
M. Wt: 276.343
InChI Key: VGSKCKKYHFXWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C₁₇H₁₆N₄. It is a member of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by its triazine ring structure, which is substituted with dimethyl and diphenyl groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with triazine derivatives under controlled conditions. For instance, the reaction of 3,6-diphenyl-1,2,4-triazine with dimethylamine in the presence of a suitable catalyst can yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

Chemical Reactions Analysis

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Scientific Research Applications

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine can be compared with other triazine derivatives such as:

  • 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
  • Hydrazinium cyamelurate

These compounds share similar triazine ring structures but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-21(2)17-15(13-9-5-3-6-10-13)19-20-16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSKCKKYHFXWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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